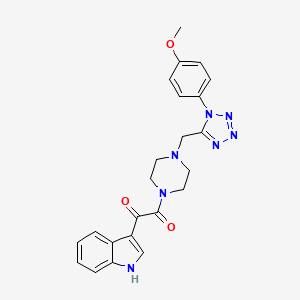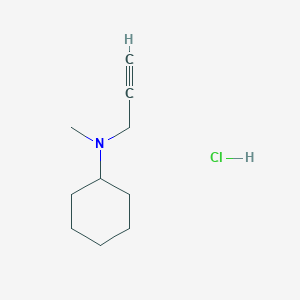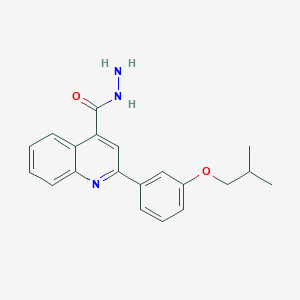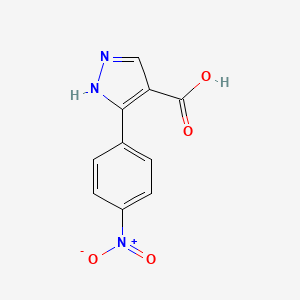
3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, also known as NPC, is a heterocyclic compound that has been widely used in scientific research. It is a pyrazole derivative that has a nitrophenyl group attached to the pyrazole ring. NPC is a versatile compound that has been used in various fields, including pharmaceuticals, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives : New derivatives of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid have been synthesized, including bis-carboxamide derivatives and a β-hydroxy ester derivative. These compounds were characterized using FT-IR, 1H NMR, 13C NMR, and elemental analysis methods (Kasımoğulları et al., 2012).
Ionization Constants and Medium Effects : The ionization constants of some pyrazole carboxylic acids, including 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid derivatives, have been determined in ethanol–water mixtures. The study also discussed the effects of structure and solvent on the acidity of these acids (Alkan et al., 2009).
Antiproliferative Activity : Some novel 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid derivatives have been synthesized and tested for their antiproliferative activities against various cell lines. One derivative showed high performance against HeLa, Vero, and C6 cells, exhibiting better antiproliferative activity compared to 5-fluorouracil against Vero cells (Kasımoğulları et al., 2015).
Carbonic Anhydrase Inhibitors : Derivatives of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid have been synthesized and studied for their inhibitory effects on carbonic anhydrase isoenzymes. These derivatives were found to be potent inhibitors (Kasımoğulları et al., 2010).
Nonlinear Optical Materials : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, a class of compounds that includes derivatives of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, have been synthesized and evaluated for their optical nonlinearity, showing potential for optical limiting applications (Chandrakantha et al., 2013).
Corrosion Inhibition : Derivatives of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid have been explored for their application in corrosion mitigation in the petroleum industry, showing promising results in inhibiting steel corrosion (Singh et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the production of prostaglandin D2 (PGD2), a prostanoid that performs various functions in the body, including vasodilation, inhibition of platelet aggregation, and sleep regulation .
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its activity and thereby affecting the production of pgd2 . This could lead to alterations in the physiological processes regulated by PGD2 .
Biochemical Pathways
The inhibition of Hematopoietic prostaglandin D synthase by 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid could affect the prostaglandin biosynthesis pathway . This pathway is responsible for the production of various prostanoids, including PGD2. Changes in the levels of these prostanoids could have downstream effects on numerous physiological processes, including inflammation, blood clotting, and sleep regulation .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would play a significant role in determining the bioavailability of the compound
Result of Action
The molecular and cellular effects of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid’s action would largely depend on its interaction with Hematopoietic prostaglandin D synthase and the subsequent changes in PGD2 production . Potential effects could include alterations in inflammatory responses, blood clotting, and sleep patterns .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with its target enzyme .
Eigenschaften
IUPAC Name |
5-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)8-5-11-12-9(8)6-1-3-7(4-2-6)13(16)17/h1-5H,(H,11,12)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOICPTATNWDOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

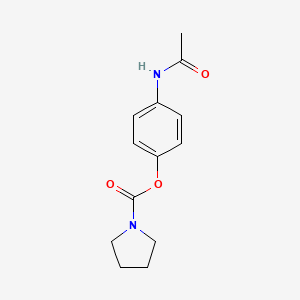

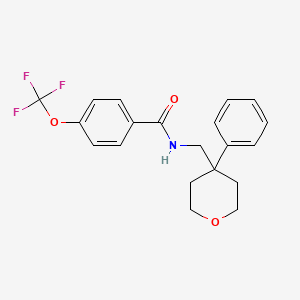

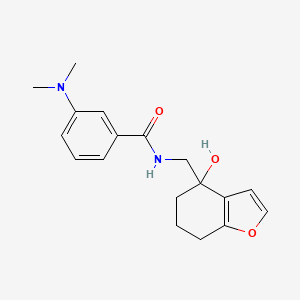
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2997017.png)
![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2997018.png)
![Acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2997019.png)
![N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2997020.png)
